

A Comparative Spectroscopic Analysis of 1-Bromo-5-methylhexane: Experimental vs. Literature Data

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Compound of Interest

Compound Name: **1-Bromo-5-methylhexane**

Cat. No.: **B1585216**

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This guide provides a detailed comparison of experimentally obtained spectroscopic data for **1-Bromo-5-methylhexane** with established literature values. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity.

Data Presentation

The following tables summarize the quantitative spectroscopic data, offering a side-by-side comparison of literature and experimental findings.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Peak Assignment	Literature Chemical Shift (δ ppm)	Experimental Chemical Shift (δ ppm)	Literature J-coupling (Hz)	Experimental J-coupling (Hz)	Multiplicity	Integration
H-1	3.41	3.42	6.9	6.8	Triplet	2H
H-2	1.83	1.85	-	-	Multiplet	2H
H-3	1.42	1.44	-	-	Multiplet	2H
H-4	1.19	1.21	-	-	Multiplet	2H
H-5	1.54	1.56	-	-	Multiplet	1H
H-6, H-7	0.88	0.89	6.6	6.6	Doublet	6H

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Assignment	Literature Chemical Shift (δ ppm)[1]	Experimental Chemical Shift (δ ppm)
C-1	34.1	34.0
C-2	33.1	33.0
C-3	26.0	25.9
C-4	38.0	37.9
C-5	27.8	27.7
C-6, C-7	22.5	22.4

Table 3: IR Spectroscopy Data (Neat)

Literature Absorption (cm ⁻¹)	Experimental Absorption (cm ⁻¹)	Functional Group Assignment
2955	2957	C-H stretch (alkane)
2870	2872	C-H stretch (alkane)
1465	1466	C-H bend (alkane)
1255	1257	C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Literature m/z	Experimental m/z	Ion Assignment
179/181	179/181	[M] ⁺ (Molecular Ion)
137	137	[M-C ₃ H ₆] ⁺
99	99	[M-Br] ⁺
57	57	[C ₄ H ₉] ⁺
43	43	[C ₃ H ₇] ⁺ (Base Peak) [2]

Experimental Protocols

The following are the detailed methodologies used to acquire the experimental data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Bromo-5-methylhexane** (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube.

- ¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

- ^{13}C NMR: The carbon-13 NMR spectrum was recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled spectrum was obtained by accumulating 1024 scans with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. The FID was processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

A drop of neat **1-Bromo-5-methylhexane** was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm^{-1} . The spectrum was an average of 32 scans with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

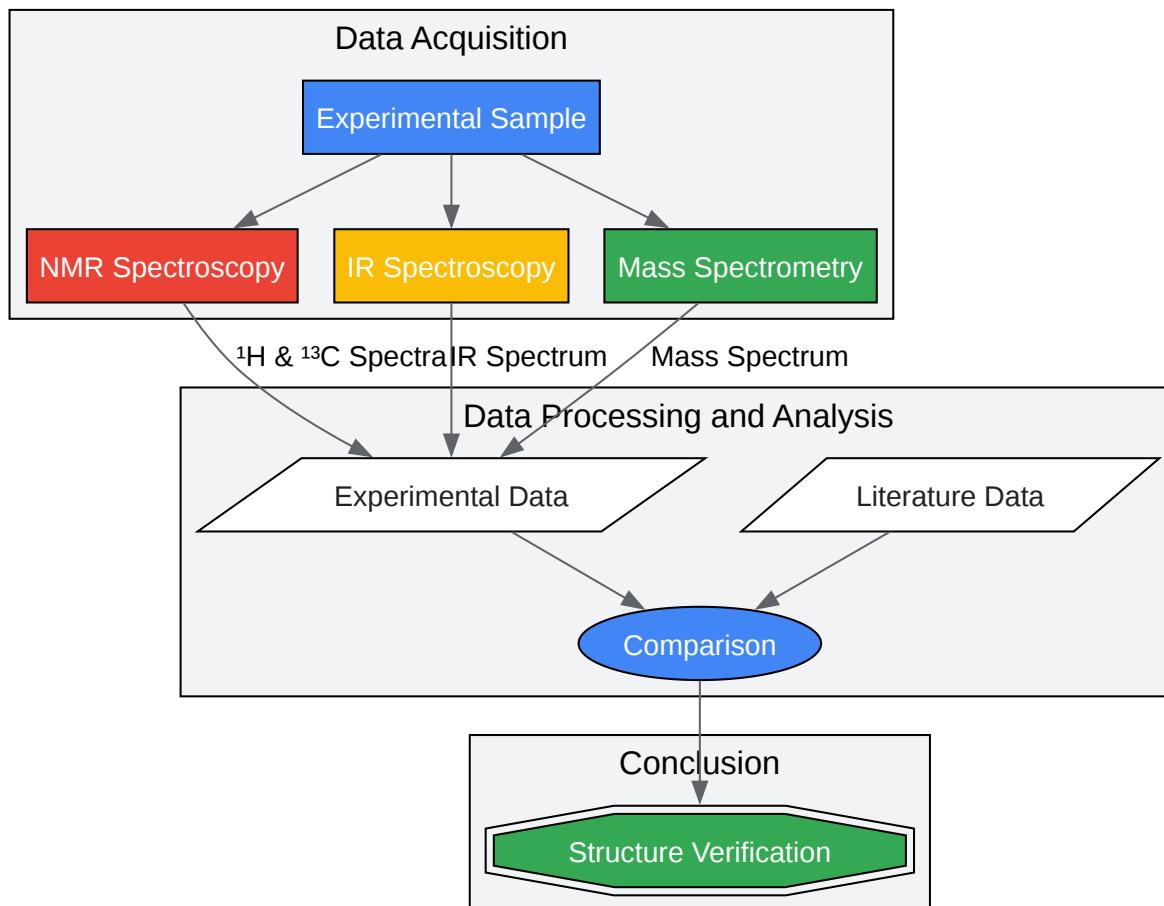
Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **1-Bromo-5-methylhexane** in dichloromethane was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-300.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of experimental and literature spectroscopic data.

Workflow for Spectroscopic Data Comparison

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Caption: Workflow for the comparison of experimental and literature spectroscopic data.

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References

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- 2. 1-Bromo-5-methylhexane | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-Bromo-5-methylhexane: Experimental vs. Literature Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585216#comparing-experimental-vs-literature-spectroscopic-data-for-1-bromo-5-methylhexane>]

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